N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a nitrobenzo[c][1,2,5]oxadiazole moiety, which imparts distinct chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine typically involves the reaction of 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole with ethane-1,2-diamine. The reaction is carried out in a suitable solvent such as chloroform or dichloromethane under controlled temperature conditions . The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Condensation: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include amino derivatives, substituted oxadiazoles, and various condensation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the modulation of biological pathways and the alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- N,N-Bis(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)cystamine
Uniqueness
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine is unique due to its specific structural features and the presence of the ethane-1,2-diamine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c9-3-4-10-5-1-2-6(13(14)15)8-7(5)11-16-12-8/h1-2,10H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWXGUOYYUZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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